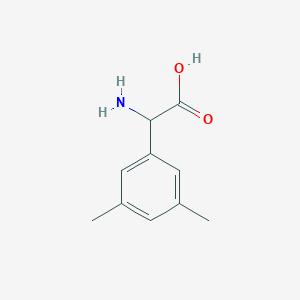

Amino-(3,5-dimethyl-phenyl)-acetic acid

Description

Significance of Non-Proteinogenic Amino Acids in Chemical Biology and Drug Discovery

Non-proteinogenic amino acids (NPAAs), sometimes referred to as non-canonical or unnatural amino acids, are powerful tools in the fields of chemical biology and medicinal chemistry. Their significance stems from their ability to introduce novel chemical and physical properties into peptides and other bioactive molecules. The incorporation of NPAAs into peptide-based drug candidates can fundamentally alter their therapeutic properties.

One of the primary advantages of using NPAAs is the enhancement of peptide stability. Peptides composed solely of natural amino acids are often susceptible to rapid degradation by proteases in the body, which limits their efficacy as drugs. By strategically replacing a natural amino acid with a non-proteinogenic counterpart, researchers can create peptides that are more resistant to enzymatic breakdown, thereby increasing their circulating half-life and improving their pharmacokinetic profiles.

Furthermore, the structural diversity offered by NPAAs allows for the fine-tuning of a drug's interaction with its biological target. Unique side chains and stereochemistries can lead to enhanced binding affinity, improved selectivity for specific receptors or enzymes, and the ability to probe and modulate biological processes with high precision. This control over molecular conformation is a critical aspect of developing highly targeted therapies with minimized off-target effects. The use of peptides containing NPAAs has become a key strategy in developing therapeutics with improved stability, potency, and bioavailability.

Classification and Structural Diversity of Non-Canonical Amino Acids

The structural diversity of non-canonical amino acids is immense, with hundreds occurring naturally in various organisms like bacteria, fungi, and plants, and thousands more being synthesized in the laboratory. These compounds can be classified in several ways, often based on their structural modifications compared to the 20 proteinogenic amino acids.

Classification based on backbone structure:

α-Amino acids: Like their proteinogenic counterparts, the amino and carboxyl groups are attached to the same carbon (the α-carbon). This class includes analogues with modified side chains.

β-Amino acids: The amino group is attached to the second carbon from the carboxyl group.

γ- and δ-Amino acids: The amino group is located on the third or fourth carbon, respectively.

Classification based on side-chain modifications:

Side-chain homologation: Extension of the alkyl chain (e.g., norvaline, norleucine).

Introduction of new functional groups: Such as halogens, nitro groups, or alkynes.

Cyclization: The side chain can be cyclized with the backbone amine to form constrained analogues like proline derivatives.

Aryl-substitution: A significant class involves the incorporation of aromatic rings in the side chain, which are not present in this form in the canonical amino acids (beyond Phe, Tyr, Trp). Aryl-substituted amino acids, like phenylglycine and its derivatives, are of particular interest. They can introduce steric bulk and opportunities for aromatic interactions (e.g., π-π stacking), which can profoundly influence the conformation and binding properties of peptides.

This vast chemical space provides chemists with a rich toolbox for creating novel molecular architectures for various applications.

Contextualization of Amino-(3,5-dimethyl-phenyl)-acetic acid within Contemporary Non-Proteinogenic Amino Acid Research

This compound, also known as 3,5-dimethylphenylglycine, falls squarely within the class of aryl-substituted non-proteinogenic α-amino acids. Its structure features a glycine (B1666218) backbone with a 3,5-dimethylphenyl group attached to the α-carbon. This substitution imparts specific steric and electronic properties that distinguish it from naturally occurring aromatic amino acids.

The synthesis of α,α-disubstituted amino acids, particularly those with aryl groups, is a significant focus in organic synthesis and drug discovery. nih.gov The presence of a quaternary α-carbon (in substituted versions) can lock the peptide backbone into specific conformations, a valuable tool for designing structurally defined peptidomimetics. ontosight.airsc.org While naturally occurring amino acids like phenylalanine offer an aromatic ring, synthetic analogues like this compound allow for the exploration of new chemical space. ontosight.ai The dimethyl substitution pattern on the phenyl ring provides a unique steric profile that can be exploited to probe binding pockets of enzymes or receptors.

While detailed biological evaluations or specific applications of this compound are not extensively documented in publicly available scientific literature, its status as a commercially available research chemical suggests its utility as a building block. biosynth.com Researchers can acquire this compound for incorporation into novel peptide sequences or as a starting material for the synthesis of more complex molecules. Its structural motifs are relevant to the development of bioactive compounds, where aryl-acetic acid derivatives are often investigated. The exploration of such non-canonical amino acids is a key aspect of modern medicinal chemistry, aiming to create peptides and small molecules with enhanced therapeutic properties. rsc.org

Below are the key chemical properties of this compound.

| Property | Value |

|---|---|

| CAS Number | 199327-17-8 |

| Molecular Formula | C10H13NO2 |

| Molecular Weight | 179.22 g/mol |

| Predicted Density | 1.164±0.06 g/cm³ |

| Predicted Boiling Point | 317.1±30.0 °C |

Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-(3,5-dimethylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-6-3-7(2)5-8(4-6)9(11)10(12)13/h3-5,9H,11H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDZDSCDHEYQPSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(C(=O)O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Analytical Characterization Techniques for Amino 3,5 Dimethyl Phenyl Acetic Acid and Its Chemical Analogs

Application of High-Resolution Spectroscopic Methods for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable for elucidating the molecular structure. nih.govnih.gov

¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For Amino-(3,5-dimethyl-phenyl)-acetic acid, the spectrum is expected to show distinct signals for the aromatic protons, the α-proton adjacent to the amino and carboxyl groups, the amino protons, and the methyl group protons.

¹³C NMR reveals the number of chemically non-equivalent carbon atoms. nih.govmdpi.com The spectrum for the target compound would display characteristic signals for the carboxylic acid carbon, the aromatic carbons (including the substituted and unsubstituted positions), the α-carbon, and the methyl carbons. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further confirm the connectivity between protons and carbons. nih.gov

Mass Spectrometry (MS): MS is used to determine the molecular weight and can provide structural information through fragmentation patterns. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which helps in determining the elemental composition. Electrospray ionization (ESI) is a common technique for analyzing amino acids, typically generating a protonated molecular ion [M+H]⁺ in positive ion mode. chromatographyonline.com Fragmentation analysis (MS/MS) can be used to confirm the structure by breaking the molecule into smaller, predictable fragments.

| Technique | Parameter | Expected Data for this compound |

| ¹H NMR | Chemical Shift (δ) | Aromatic protons (~6.8-7.2 ppm), α-proton (~4.0-4.5 ppm), Methyl protons (~2.3 ppm), Amino protons (variable), Carboxyl proton (variable, broad) |

| ¹³C NMR | Chemical Shift (δ) | Carboxyl carbon (~170-180 ppm), Aromatic carbons (~120-140 ppm), α-carbon (~55-65 ppm), Methyl carbons (~20-25 ppm) |

| HRMS (ESI+) | m/z | [M+H]⁺ corresponding to the exact mass of C₁₀H₁₄NO₂⁺ |

Chromatographic Strategies for Purity Assessment and Isolation

Chromatographic techniques are central to determining the purity of this compound and for isolating it from reaction mixtures or impurities. The choice of method depends on the polarity of the analyte and the complexity of the sample matrix.

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC is a versatile and widely used technique for the analysis of non-volatile compounds like amino acids. cat-online.commdpi.com For aromatic amino acid analogs, reversed-phase (RP) HPLC is the most common approach.

Stationary Phases: C18 (octadecylsilyl) columns are frequently employed, separating compounds based on their hydrophobicity. mdpi.commtc-usa.com For highly polar analytes that show poor retention on C18 columns, Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode columns that combine reversed-phase and ion-exchange mechanisms can be used. mdpi.comhelixchrom.comhelixchrom.com

Mobile Phases: Typical mobile phases consist of a mixture of water and an organic solvent, such as acetonitrile or methanol, often with additives like formic acid or acetic acid to improve peak shape and control ionization. mtc-usa.comnih.gov

Detection: Ultraviolet (UV) detection is suitable due to the presence of the phenyl group, which acts as a chromophore. mdpi.com Diode Array Detection (DAD) can provide spectral information, aiding in peak identification and purity assessment. oup.comnih.gov

| Parameter | Typical Conditions for Phenylglycine Analogs |

| Column | Reversed-Phase C18, 5 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Elution | Gradient elution (e.g., 5% to 95% B over 20 minutes) |

| Detector | UV at ~210-260 nm |

Gas Chromatography-Mass Spectrometry (GC/MS) Applications

Due to their low volatility, amino acids require chemical derivatization prior to GC analysis. cat-online.com This process converts the polar amino and carboxyl groups into more volatile, nonpolar moieties.

Derivatization: A common approach is a two-step process involving esterification of the carboxyl group followed by acylation or silylation of the amino group. Silylation using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) is frequently used to create thermally stable derivatives. nih.govnih.gov

Analysis: The derivatized analyte is then separated on a capillary GC column, typically with a nonpolar stationary phase (e.g., 5%-phenyl-95%-dimethylpolysiloxane). hmdb.ca The mass spectrometer provides sensitive detection and structural confirmation based on the characteristic fragmentation patterns of the derivative. This is particularly useful for identifying and quantifying impurities. nih.gov

Liquid Chromatography-Mass Spectrometry (LC/MS and LC/MS/MS) for Complex Mixture Analysis

LC-MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry, making it ideal for analyzing amino acids in complex biological or chemical matrices without derivatization. chromatographyonline.comresearchgate.netthermofisher.com

Methodology: A standard reversed-phase or HILIC HPLC separation is performed, and the column effluent is directed into the ion source of the mass spectrometer. ESI is the preferred ionization method for polar molecules like amino acids. chromatographyonline.comthermofisher.com

Tandem Mass Spectrometry (LC/MS/MS): This technique provides enhanced selectivity and is used for quantitative analysis. nih.gov In a triple quadrupole mass spectrometer, the first quadrupole selects the precursor ion (e.g., the [M+H]⁺ of the target compound), which is then fragmented in the collision cell. The third quadrupole selects a specific product ion for detection. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), significantly reduces background noise and allows for accurate quantification even at low concentrations. nih.gov

Chiral Analysis and Determination of Enantiomeric Excess

This compound is a chiral molecule, existing as a pair of enantiomers. Distinguishing and quantifying these enantiomers is critical, as they can have different biological activities. Chiral HPLC is the primary method for this analysis. oup.comnih.gov

The separation can be achieved directly or indirectly.

Direct Separation: This involves the use of a Chiral Stationary Phase (CSP). CSPs create a chiral environment where the two enantiomers form transient diastereomeric complexes with different stabilities, leading to different retention times. Common CSPs for amino acids include those based on macrocyclic antibiotics (e.g., teicoplanin, vancomycin), cyclodextrins, and crown ethers. researchgate.netsigmaaldrich.com

Indirect Separation: This method involves derivatizing the enantiomeric mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers. nih.gov These diastereomers have different physical properties and can be separated on a standard achiral HPLC column (e.g., C18). nih.govchromatographyonline.com

Development of Derivatization Protocols for Chiral Separation

The indirect approach requires a carefully developed derivatization protocol. The ideal chiral derivatizing agent should be enantiomerically pure, react quickly and quantitatively with the amino acid without causing racemization, and the resulting diastereomers should be easily separable. nih.gov

Common Derivatizing Agents:

Marfey's Reagent (FDAA): 1-fluoro-2,4-dinitrophenyl-5-L-alaninamide (FDAA) and its analogs, like l-FDLA, react with the primary amine of the amino acid to form stable diastereomers that can be separated by RP-HPLC. nih.govnih.gov

o-Phthaldialdehyde (OPA) with Chiral Thiols: OPA reacts with primary amines in the presence of a chiral thiol (e.g., N-isobutyryl-L-cysteine) to form fluorescent diastereomeric isoindole derivatives. researchgate.netresearchgate.net This method offers high sensitivity due to the fluorescent nature of the products.

Protocol Development Considerations:

Reaction Conditions: Optimization of pH, temperature, reaction time, and reagent concentration is necessary to ensure the reaction goes to completion without side products or racemization. nih.gov

Chromatographic Separation: The mobile phase composition must be optimized to achieve baseline resolution of the resulting diastereomeric peaks.

Quantification: The enantiomeric excess (% ee) is calculated from the peak areas of the two separated diastereomers.

| Agent Type | Example Reagents | Principle | Detection |

| Amine-reactive CDA | Marfey's Reagent (FDAA), l-FDLA | Forms diastereomeric amides | UV |

| Amine-reactive CDA | o-Phthaldialdehyde (OPA) + N-isobutyryl-L-cysteine (IBLC) | Forms fluorescent diastereomeric isoindoles | Fluorescence |

| Carboxyl-reactive CDA | Chiral alcohols/amines with coupling agents | Forms diastereomeric esters or amides | UV / MS |

Design and Development of Functional Derivatives and Analogues of Amino 3,5 Dimethyl Phenyl Acetic Acid

Principles of Structure-Activity Relationship (SAR) Studies in Non-Proteinogenic Amino Acids

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. semanticscholar.org For non-proteinogenic amino acids like Amino-(3,5-dimethyl-phenyl)-acetic acid, SAR studies provide a rational framework for designing analogues with enhanced potency, selectivity, and metabolic stability.

The fundamental principle of SAR lies in systematically altering different parts of the molecule and observing the corresponding changes in its biological effects. Key structural features of an amino acid that can be modified include the aryl ring, the amino group, the carboxylic acid group, and the α-carbon.

Key Modification Sites for SAR Studies:

| Molecular Scaffold | Potential Modifications | Desired Outcomes |

| Aryl Ring | Introduction of various substituents (e.g., hydroxyl, methoxy, halogens) at different positions. | Alter lipophilicity, electronic properties, and potential for new interactions with biological targets. |

| Amino Group | Acylation, alkylation, or incorporation into cyclic structures. | Modulate basicity, hydrogen bonding capacity, and proteolytic stability. |

| Carboxylic Acid Group | Esterification, amidation, or reduction to an alcohol. | Influence polarity, bioavailability, and prodrug potential. |

| α-Carbon | Introduction of alkyl groups or stereochemical inversion. | Induce conformational constraints and affect binding affinity. |

Qualitative SAR helps in identifying which structural features are crucial for activity, while quantitative SAR (QSAR) uses mathematical models to correlate physicochemical properties with biological activity. semanticscholar.org These models can then be used to predict the activity of yet-to-be-synthesized compounds, thereby streamlining the drug discovery process.

Synthesis of Diversified Aryl-Substituted Amino Acid Derivatives and Conjugates

The synthesis of a diverse library of derivatives is essential for comprehensive SAR studies. For this compound, various synthetic strategies can be employed to generate analogues with modifications on the aryl ring, the amino group, and the carboxylic acid function.

Synthesis of Aryl-Substituted Derivatives:

One common approach to diversify the aryl ring is through electrophilic aromatic substitution reactions on a protected precursor of this compound. For instance, nitration followed by reduction can introduce an amino group, while halogenation can add bromine or chlorine atoms. Subsequent cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, can then be used to introduce a wide range of substituents.

Representative Synthetic Transformations for Aryl Ring Modification:

| Reaction | Reagents | Functional Group Introduced |

| Nitration | HNO₃, H₂SO₄ | -NO₂ |

| Halogenation | Br₂, FeBr₃ | -Br |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | -COR |

| Suzuki Coupling | R-B(OH)₂, Pd catalyst | -R (Aryl, Alkyl) |

Synthesis of N- and C-Terminus Derivatives:

The amino and carboxylic acid groups are readily modified using standard peptide chemistry techniques. The amino group can be acylated with various acid chlorides or anhydrides to introduce new functional groups. mdpi.com Similarly, the carboxylic acid can be converted to esters or amides by reacting it with alcohols or amines in the presence of a coupling agent.

Conjugation to Other Molecules:

This compound can also be conjugated to other molecules, such as natural products or pharmacophores, to create hybrid molecules with potentially synergistic or novel biological activities. nih.gov This can be achieved by forming amide or ester linkages, as described above.

Incorporation of the Amino Acid Moiety into Peptidomimetics and Biologically Relevant Constructs

Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation and better oral bioavailability. researchgate.net The incorporation of non-proteinogenic amino acids like this compound is a powerful strategy in the design of peptidomimetics.

The bulky and hydrophobic 3,5-dimethylphenyl side chain can be used to enforce specific conformations in a peptide backbone, which can be crucial for binding to a biological target. It can also shield the adjacent peptide bonds from proteolytic enzymes, thereby increasing the half-life of the resulting peptidomimetic.

Strategies for Incorporation:

The incorporation of this compound into a peptide sequence is typically achieved using solid-phase peptide synthesis (SPPS). The amino acid is first protected with appropriate groups on its amino and carboxylic acid functions (e.g., Fmoc and tBu, respectively) and then coupled to a growing peptide chain on a solid support.

Examples of Peptidomimetic Scaffolds Incorporating Non-Proteinogenic Amino Acids:

| Peptidomimetic Type | Structural Feature | Advantage |

| Linear Peptides | Replacement of a natural amino acid with this compound. | Increased stability and altered receptor affinity/selectivity. |

| Cyclic Peptides | Incorporation into a cyclic peptide to constrain the conformation. | Enhanced binding affinity and metabolic stability. |

| β-Turn Mimetics | Use as a key residue to induce a β-turn structure. | Mimicry of protein secondary structures. researchgate.net |

The unique structural features of this compound make it a valuable building block for the construction of a wide range of biologically relevant constructs, from enzyme inhibitors to receptor agonists and antagonists.

Mechanistic Insights into the Biological Activity of Amino 3,5 Dimethyl Phenyl Acetic Acid and Its Analogs in Vitro Investigations

Elucidation of Molecular Targets and Ligand-Receptor Binding Interactions (e.g., Adenosine (B11128) Receptor Affinity)

While direct ligand-binding studies on Amino-(3,5-dimethyl-phenyl)-acetic acid are not extensively documented, research on structurally similar compounds provides insights into potential molecular targets. Analogs containing amino-phenyl scaffolds have been identified as potent ligands for G protein-coupled receptors, particularly adenosine receptors (ARs).

For instance, a series of amino-3,5-dicyanopyridine derivatives demonstrated high binding affinity for the rat A1 adenosine receptor (rA1 AR). nih.gov Compound 6c from this series, 2-amino-6-((3-fluorobenzyl)amino)-4-(4-methoxyphenyl)pyridine-3,5-dicarbonitrile, exhibited a particularly high affinity with a Kᵢ value of 0.076 nM. nih.gov The structure-activity relationship (SAR) studies revealed that the nature and position of substituents on the phenyl ring significantly influence binding affinity. nih.gov

Further studies on dopamine (B1211576) receptors have shown that a few non-conserved amino acids within the transmembrane domains can regulate both the selective affinity and function of ligands. nih.gov This highlights the principle that specific amino acid residues within a receptor's binding pocket are crucial for molecular recognition and subsequent cellular signaling. nih.govnih.gov The binding of ligands is often stabilized by a network of interactions, including those with residues in both the catalytic active site (CAS) and the peripheral anionic site (PAS) of enzymes like acetylcholinesterase. researchgate.net

Interestingly, structural modifications such as intramolecular cyclization can dramatically alter receptor affinity. The conversion of amino-3,5-dicyanopyridines to their cyclized thieno[2,3-b]pyridine (B153569) counterparts led to a significant loss of activity at adenosine receptors, suggesting that the conformational flexibility of the open-ring structure is crucial for optimal receptor interaction and that ring closure may introduce steric hindrance. nih.gov These findings suggest that this compound could potentially interact with targets like adenosine receptors, with its binding affinity being highly dependent on its specific conformation and the topology of the receptor's binding site.

Enzyme Inhibition and Modulatory Studies

Synthetic amino acid analogs have demonstrated significant potential as inhibitors of various enzymes, suggesting a plausible mechanism of action for this compound. Studies on a series of synthetic amino acid derivatives (PPC80, PPC82, PPC84, PPC89, and PPC101) have revealed inhibitory effects on key digestive enzymes. mdpi.com

These derivatives were found to inhibit pancreatic lipase, pancreatic α-amylase, and α-glucosidase through competitive or mixed-type inhibition mechanisms. mdpi.com For example, the derivative PPC101 was a particularly potent inhibitor of α-glucosidase, being approximately 12-fold more effective than the reference drug, acarbose. mdpi.com The inhibitory concentrations (IC₅₀) for these derivatives against the tested enzymes are detailed in the table below.

| Compound | Pancreatic Lipase IC₅₀ (µM) | Pancreatic α-Amylase IC₅₀ (µM) | α-Glucosidase IC₅₀ (µM) |

| PPC80 | 1023 | 519 | No Inhibition |

| PPC82 | 321 | 162 | No Inhibition |

| PPC84 | 167 | 258 | 353 |

| PPC89 | Not Tested | 200 | 179 |

| PPC101 | Not Tested | 291 | 51 |

| Acarbose | Not Tested | 390 | 639 |

| Data sourced from in vitro enzyme activity assays. mdpi.com |

Furthermore, research into hybrids of cinnamic acids and amino acids has identified compounds with selective inhibitory activity against enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). nih.gov For example, certain hybrids acted as selective COX-2 inhibitors with IC₅₀ values as low as 5 µM, while others selectively inhibited soybean lipoxygenase-1 (SLOX-1) or acted as dual inhibitors. nih.gov This suggests that amino acid derivatives can be tailored to target specific enzymes involved in various pathological processes.

| Compound | COX-2 Inhibition IC₅₀ (µM) | LOX Inhibition IC₅₀ (µM) |

| 11a | 6 | > 50 |

| 22a | 5 | > 50 |

| 28c | > 50 | 8.5 |

| 14c | 15 | 10 |

| 17c | 12 | 11 |

| Data represents the half-maximal inhibitory concentration from in vitro assays. nih.gov |

Mechanistic Studies of Antioxidant Potential at the Cellular and Molecular Level

The antioxidant potential of this compound and its analogs can be understood through the established mechanisms of related phenolic and amino acid compounds. The primary mechanisms involve the direct scavenging of reactive oxygen species (ROS) and reactive nitrogen species (RNS), and the inhibition of lipid peroxidation. nih.govscispace.com

At the molecular level, antioxidants can neutralize free radicals through one-electron or hydrogen atom transfer. nih.gov In vitro assays such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) free radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and lipid peroxidation inhibition assays are commonly used to evaluate this potential. nih.govwikipedia.org

Studies on phenolic acid derivatives, such as caffeic acid amides, have shown that these compounds possess significant DPPH free radical scavenging and microsomal lipid peroxidation-inhibiting activity. nih.gov Similarly, a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives were evaluated for their antioxidant properties, with several compounds demonstrating potent DPPH radical scavenging ability, in some cases exceeding that of the commercial antioxidant butylated hydroxytoluene (BHT). nih.gov

| Compound | DPPH Radical Scavenging Ability (% Inhibition) |

| BHT | 22.0% |

| Compound 16 | 61.2% |

| Compound 33 | 60.6% |

| Compound 4 | 57.9% |

| Compound 30 | 57.4% |

| Compound 29 | 54.4% |

| Data represents the percentage of DPPH inhibition at a specified concentration. nih.gov |

Amino acids themselves contribute to antioxidant defense mechanisms. mdpi.com For instance, methionine can reduce oxidative stress by participating in redox reactions and by stimulating the synthesis of the primary endogenous antioxidant, glutathione. mdpi.com The antioxidant network within a cell is a cooperative system where various components work synergistically to neutralize oxidants and regenerate reducing agents at the expense of metabolic energy (NAD(P)H). nih.gov

In Vitro Anticancer Mechanism Studies in Established Cell Lines

In vitro studies on analogs of this compound have revealed potent anticancer activity, primarily mediated through the induction of apoptosis in cancer cell lines. A notable example is the analog (2,6-dimethylphenyl)arsonic acid (As2), which selectively induces apoptosis in leukemia and lymphoma cells while sparing healthy leukocytes. mdpi.com

Mechanistic investigations into As2 revealed that it triggers the intrinsic, or mitochondrial, pathway of apoptosis. mdpi.com This was confirmed by the observation of caspase-9 cleavage and compromised mitochondrial membrane integrity in treated cells. A key molecular event in As2-mediated apoptosis is the downregulation of the X-linked inhibitor of apoptosis protein (XIAP), an endogenous inhibitor of caspases. mdpi.com By reducing XIAP levels, the compound effectively lowers the threshold for apoptosis induction.

Other structurally related compounds have been shown to induce apoptosis through similar, yet distinct, molecular pathways. Analogs of 1'S-1'-acetoxychavicol acetate (B1210297) were found to induce apoptosis in MDA-MB-231 triple-negative breast cancer cells by modulating the expression of key regulatory proteins. dovepress.com

| Protein | Effect of Treatment with ACA, AEA, and AMCA Analogs |

| Cleaved PARP | Increased |

| p53 | Increased |

| Bax (pro-apoptotic) | Increased |

| Bcl-2 (anti-apoptotic) | Decreased |

| Bcl-xL (anti-apoptotic) | Decreased |

| Summary of Western blot analysis on MDA-MB-231 cells. dovepress.com |

This modulation of the Bcl-2 family of proteins (increasing pro-apoptotic Bax while decreasing anti-apoptotic Bcl-2 and Bcl-xL) and the activation of the tumor suppressor p53 collectively shift the cellular balance towards apoptosis. dovepress.com Furthermore, studies on other heterocyclic analogs have demonstrated apoptosis induction in MCF-7 breast cancer cells, indicating that this is a common mechanism of action for this broad class of compounds. nih.gov The inhibitor of apoptosis (IAP) family of proteins are key regulators of these pathways, and their modulation represents a critical strategy for inducing death in tumor cells. nih.gov

Mechanistic Evaluation of Antibacterial and Antifungal Activities (In Vitro)

The antimicrobial mechanisms of this compound can be inferred from studies on its parent structure, phenylacetic acid (PAA), and various dimethylphenyl analogs. PAA exerts its antibacterial effect against pathogens like Agrobacterium tumefaciens through a multi-pronged attack on cellular integrity and function. nih.gov

The primary mechanism involves the disruption of the bacterial cell membrane. This leads to increased membrane permeability, resulting in the leakage of essential intracellular components such as nucleic acids, proteins, and soluble sugars. nih.gov Concurrently, PAA affects cellular metabolism by inhibiting the activity of key enzymes in the tricarboxylic acid (TCA) cycle, namely malate (B86768) dehydrogenase (MDH) and succinate (B1194679) dehydrogenase (SDH), thereby disrupting cellular energy production. nih.gov This is often accompanied by an increase in intracellular reactive oxygen species (ROS) and an inhibition of total protein synthesis. nih.gov

Analogs containing the dimethylphenyl moiety have also shown significant antimicrobial potential. For example, derivatives of 2-(4-chloro-3,5-dimethylphenoxy)acetic acid displayed potent activity against various bacteria and fungi. psu.edu Similarly, N-2,5-Dimethylphenylthioureido acid derivatives have been identified as promising scaffolds for new antimicrobial agents targeting multidrug-resistant Gram-positive pathogens. mdpi.com

The antifungal mechanisms of related aromatic acids have also been investigated. Studies on mandelic acid derivatives against the fungus Gibberella saubinetii revealed that these compounds induce significant morphological changes in the fungal mycelia, including abnormal branching, swelling, and increased septation, ultimately disrupting fungal growth. mdpi.com Furthermore, molecular modeling studies on compounds like methyl 3,5-dinitrobenzoate (B1224709) suggest a potential multi-target mechanism of action against Candida albicans, corroborating the broad and multifaceted antimicrobial activity of this class of compounds. nih.gov

Applications in Advanced Organic Synthesis and Materials Science

Utility as Chiral Building Blocks and Auxiliaries in Asymmetric Synthetic Transformations

Non-proteinogenic amino acids are invaluable tools in asymmetric synthesis, serving as both chiral building blocks that are incorporated into the final product and as chiral auxiliaries that control the stereochemical outcome of a reaction before being cleaved. The presence of a stereocenter at the alpha-carbon makes Amino-(3,5-dimethyl-phenyl)-acetic acid a candidate for such applications.

In principle, the enantiomerically pure forms of this acid could be employed to introduce a specific stereochemistry into a target molecule. The dimethyl-substituted phenyl group can offer steric hindrance, which is a crucial factor in directing the approach of reagents to a prochiral center, thereby inducing asymmetry with high selectivity. While specific examples detailing the use of this compound as a chiral auxiliary are not prominently documented, the general methodology for employing amino acids in this capacity is well-established. For instance, chiral amino acids are often converted into chiral oxazolidinones or other heterocyclic derivatives to serve as effective auxiliaries in reactions such as asymmetric alkylations, aldol (B89426) additions, and Diels-Alder reactions.

Table 1: Potential Asymmetric Transformations Utilizing Chiral Amino Acid Derivatives

| Transformation | Role of Chiral Auxiliary | Potential Outcome |

|---|---|---|

| Asymmetric Alkylation | Directs the electrophilic attack on a nucleophilic carbon. | Enantiomerically enriched alpha-substituted carboxylic acids. |

| Asymmetric Aldol Reaction | Controls the facial selectivity of enolate addition to an aldehyde. | Diastereomerically and enantiomerically pure beta-hydroxy carbonyl compounds. |

| Asymmetric Diels-Alder | Influences the dienophile's approach to the diene. | Chiral cyclic and bicyclic adducts. |

Role in the Development of Advanced Polymeric Materials and Functional Composites

Amino acids are increasingly being incorporated into polymers to create advanced materials with tailored properties such as biocompatibility, biodegradability, and specific recognition capabilities. The functional groups of this compound—the amino and carboxylic acid moieties—are suitable for polymerization reactions, such as the formation of polyamides or polyesters.

The incorporation of the 3,5-dimethylphenyl side chain into a polymer backbone could impart specific properties. The hydrophobic nature of the substituted phenyl group could influence the polymer's solubility, thermal stability, and mechanical properties. Furthermore, if the chiral integrity of the amino acid is maintained during polymerization, it could lead to the formation of chiral polymers. Such polymers have applications in chiral chromatography for the separation of enantiomers, as sensors for chiral molecules, and in asymmetric catalysis. While there is no specific research detailing the use of this compound in this area, the synthesis of chiral polymers from other amino acid derivatives is a growing field of materials science. rsc.orgabo.fi

Contributions to Ligand Design and Coordination Chemistry

The ability of amino acids to chelate metal ions through their amino and carboxylate groups makes them excellent candidates for ligand design in coordination chemistry. The resulting metal complexes have a wide range of applications, including in catalysis, as imaging agents, and in the development of new therapeutic agents.

This compound can act as a bidentate ligand, coordinating to a metal center to form a stable five-membered ring. The 3,5-dimethylphenyl substituent can influence the steric and electronic properties of the resulting metal complex. This, in turn, can affect the complex's stability, reactivity, and catalytic activity. For example, the steric bulk of the side chain can create a specific chiral environment around the metal center, which can be exploited in asymmetric catalysis. Although specific coordination complexes with this compound are not extensively reported, the principles of using amino acid-derived ligands are fundamental to coordination chemistry. chiraltech.com

Table 2: Potential Metal Complexes and Applications

| Metal Ion | Coordination Geometry | Potential Application |

|---|---|---|

| Copper(II) | Square planar or distorted octahedral | Asymmetric catalysis, antimicrobial agents |

| Palladium(II) | Square planar | Cross-coupling reactions |

| Rhodium(II) | Octahedral | Asymmetric hydrogenation |

Future Research Trajectories for Amino 3,5 Dimethyl Phenyl Acetic Acid

Development of Sustainable and Eco-Friendly Synthetic Methodologies

The advancement of green chemistry principles is paramount for modern chemical synthesis. Future research should prioritize the development of sustainable and eco-friendly methods for producing Amino-(3,5-dimethyl-phenyl)-acetic acid, moving away from conventional processes that may rely on harsh reagents or generate significant waste.

Key research focuses should include:

Biocatalysis: Employing enzymes or whole-cell systems to catalyze the synthesis could offer high selectivity and operate under mild, aqueous conditions, significantly reducing the environmental footprint.

Green Solvents and Reagents: Investigations into replacing traditional organic solvents with greener alternatives like water, supercritical fluids, or bio-based solvents are essential. Similarly, utilizing sustainable reagents, such as dimethyl carbonate, which offers a non-toxic alternative for methylation and other modifications, presents a promising avenue. rsc.org

Flow Chemistry: Continuous flow reactors can offer improved safety, efficiency, and scalability over traditional batch processes. Research into adapting the synthesis of this amino acid to a flow chemistry setup could lead to higher yields and purity with minimized waste.

Atom Economy: Synthetic routes should be redesigned to maximize the incorporation of all starting materials into the final product, a core principle of green chemistry. This involves exploring novel reaction pathways, such as acid-catalyzed condensation reactions that are known for their efficiency. acs.org

| Research Approach | Key Objective | Potential Advantages | Relevant Precedent/Concept |

| Biocatalysis | Utilize enzymes (e.g., transaminases) for asymmetric synthesis. | High stereoselectivity, mild reaction conditions, reduced waste. | Established use of enzymes in pharmaceutical synthesis. |

| Green Reagents | Replace hazardous chemicals with eco-friendly alternatives. | Improved safety, reduced environmental impact, potential cost savings. | Use of dimethyl carbonate as a green methylation/formylation agent for amino acids. rsc.org |

| Flow Chemistry | Convert batch synthesis to a continuous flow process. | Enhanced process control, improved safety, easier scalability, higher yields. | Broad adoption of flow chemistry in fine chemical and pharmaceutical manufacturing. |

| Catalytic Efficiency | Develop novel catalysts (e.g., solid acid catalysts) for key steps. | Catalyst recyclability, reduced waste streams, milder reaction conditions. | Use of PTSA and other acid catalysts in condensation reactions for amino acid derivatives. acs.org |

Integration of Advanced Spectroscopic and Structural Biology Techniques for Deeper Characterization

A thorough understanding of a molecule's three-dimensional structure and dynamic behavior is fundamental to elucidating its function. Future research must employ a suite of advanced analytical techniques to fully characterize this compound, both in isolation and in complex with potential biological targets.

Advanced NMR Spectroscopy: While standard 1H and 13C NMR are routine, advanced techniques such as 2D-NMR (COSY, HSQC, HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) will be crucial for unambiguously determining the molecule's conformation in solution. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS is essential for confirming the exact molecular formula and can be coupled with techniques like liquid chromatography (LC-MS) to analyze its purity and stability under various conditions. mdpi.com

X-ray Crystallography: Obtaining a single crystal and performing X-ray diffraction analysis will provide the definitive solid-state structure of the molecule. This atomic-level information is invaluable for computational modeling and understanding intermolecular interactions.

Structural Biology of Complexes: Should the compound demonstrate biological activity, techniques like co-crystallography, cryo-electron microscopy (cryo-EM), and NMR titrations will be vital to characterize its binding mode with target proteins or nucleic acids, revealing the precise interactions that underpin its function.

Computational-Driven Design and Optimization of Bioactive Analogs

Computational chemistry offers a powerful toolkit to accelerate the discovery and optimization of new bioactive molecules. A key future direction will be the use of in silico methods to guide the design of analogs of this compound with enhanced potency, selectivity, or improved pharmacokinetic properties. researchgate.netbyu.edu

Research efforts in this area should include:

Quantitative Structure-Activity Relationship (QSAR): Once initial bioactivity data is available for a series of analogs, QSAR models can be developed to correlate specific structural features with biological activity, guiding the design of more potent compounds.

Molecular Docking: If a biological target is identified, molecular docking simulations can predict the binding orientation and affinity of novel analogs within the target's active site. uni-halle.de This allows for the rational design of modifications to improve binding interactions.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the molecule and its complex with a biological target over time, helping to assess the stability of binding and the conformational changes involved. byu.edu

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of chemical features necessary for biological activity. The resulting model can be used to screen virtual libraries for new, structurally diverse compounds with the potential for similar activity.

| Computational Technique | Primary Application for Analogs | Expected Outcome |

| QSAR | Correlate chemical structure with biological activity. | Predictive models to prioritize synthesis of potent analogs. |

| Molecular Docking | Predict binding modes and affinities to a target protein. | Rational design of modifications to enhance target binding. uni-halle.de |

| MD Simulations | Analyze the stability and dynamics of ligand-protein complexes. | Understanding of binding stability and key conformational changes. byu.edu |

| Pharmacophore Modeling | Identify key structural features required for bioactivity. | A 3D model for virtual screening to find novel, diverse scaffolds. |

Comprehensive Elucidation of Underlying Biological Mechanisms

While the precise biological activity of this compound is not yet defined, its structural similarity to other bioactive phenylacetic acid derivatives suggests it may possess interesting pharmacological properties. mdpi.com A critical future trajectory is to systematically screen for bioactivity and, if any is found, to meticulously unravel the underlying mechanism of action.

The research should proceed in a stepwise fashion:

Broad Biological Screening: The compound should be tested in a wide array of assays, including anticancer proliferation screens, enzyme inhibition panels (e.g., kinases, phosphatases, proteases), and receptor binding assays. The activities of related compounds, such as SHP1 activators with anti-tumor effects, can provide a rational starting point for this screening. nih.gov

Target Identification: If a consistent biological effect is observed, identifying the specific molecular target(s) becomes the next priority. Techniques such as affinity chromatography-mass spectrometry, yeast two-hybrid screening, and cellular thermal shift assays (CETSA) can be employed.

Pathway Analysis: Once a target is validated, further research is needed to understand how the interaction between the compound and its target affects cellular signaling pathways. This involves techniques like western blotting, qPCR, and transcriptomic (e.g., RNA-seq) or proteomic analyses to map the downstream consequences of target modulation.

Validation in Model Systems: The proposed mechanism of action should be validated in relevant cellular and, eventually, more complex biological models to confirm the compound's effects in a physiological context.

Exploration of Novel Applications Across Interdisciplinary Scientific Domains

The unique structure of this compound as a non-proteinogenic amino acid opens up possibilities for its use beyond traditional medicinal chemistry. Future research should explore its potential incorporation into novel materials and its application in diverse scientific fields.

Peptide and Peptidomimetic Synthesis: Incorporating this unnatural amino acid into peptide chains could confer unique properties, such as increased resistance to proteolytic degradation, constrained conformations, or novel binding capabilities. mdpi.com This is a promising strategy for developing new therapeutic peptides or research tools.

Agrochemicals: Picolinic acids and their derivatives, which share structural motifs with the target compound, are known to have herbicidal activity. mdpi.com Therefore, screening this compound and its analogs for potential use as herbicides or plant growth regulators is a logical research direction.

Materials Science: Amino acids can be used as building blocks for novel polymers or as functional groups to modify surfaces. The specific dimethyl-phenyl moiety could impart unique properties, such as hydrophobicity or specific aromatic interactions, making it a candidate for the development of new functional materials, hydrogels, or bioconjugates.

Drug Discovery Scaffold: The core structure of this compound could serve as a valuable starting scaffold for the development of libraries of more complex small molecules. Its functional groups (amino and carboxylic acid) provide convenient handles for chemical elaboration to explore a wide chemical space in the search for new drug candidates. nih.gov

Q & A

Q. What are the established synthetic routes for Amino-(3,5-dimethyl-phenyl)-acetic acid, and what catalysts are typically employed?

The synthesis typically involves reacting 3,5-dimethylbenzaldehyde with glycine methyl ester hydrochloride under catalytic conditions. Automated reactors and continuous flow processes are employed for large-scale production to optimize yield and minimize impurities. Key parameters include temperature control (e.g., 60–80°C) and the use of catalysts such as sodium cyanoborohydride or transition-metal complexes to facilitate reductive amination .

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

- Chromatography : Reverse-phase HPLC or UPLC with UV detection (λ = 230–280 nm) is used for purity assessment.

- Spectroscopy : NMR (¹H/¹³C) and FT-IR confirm structural features, such as the amino group (-NH₂) and ester/acid functionalities.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- Derivatization : Pre- or post-column derivatization (e.g., with ninhydrin or o-phthalaldehyde) enhances detection sensitivity in amino acid analysis .

Advanced Research Questions

Q. How does the steric hindrance from the 3,5-dimethyl groups affect the compound’s reactivity in peptide coupling reactions?

The 3,5-dimethyl substituents on the phenyl ring introduce steric hindrance, which can reduce reaction efficiency in peptide coupling (e.g., via carbodiimide chemistry). To mitigate this, researchers may use bulky coupling agents like HATU or DIC/HOAt, or employ microwave-assisted synthesis to enhance reaction kinetics. Computational modeling (e.g., DFT) can predict steric effects on transition states .

Q. What are the challenges in quantifying this compound in complex biological matrices using LC-MS/MS?

Key challenges include:

- Matrix Effects : Co-eluting metabolites or proteins may suppress ionization. Solid-phase extraction (SPE) or protein precipitation is recommended for sample cleanup.

- Detection Limits : Derivatization with AccQ-Tag or dansyl chloride improves sensitivity for low-abundance analytes.

- Hydrolysis Stability : The compound may degrade under acidic hydrolysis conditions (e.g., 6M HCl, 110°C). Stabilizing agents (e.g., phenol) or shorter hydrolysis times (2–4 hours) can preserve integrity .

Q. Are there known isomeric forms of this compound, and how can they be differentiated analytically?

Structural isomers may arise from variations in the amino acid side chain or phenyl ring substitution. Chiral chromatography (e.g., using a Chirobiotic T column) resolves enantiomers, while 2D-NMR (COSY, HSQC) distinguishes regioisomers. X-ray crystallography provides definitive confirmation of stereochemistry .

Methodological Insights

Q. How can researchers optimize the yield of this compound during large-scale synthesis?

- Process Intensification : Continuous flow reactors reduce reaction times and improve heat transfer.

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) or biocatalysts (transaminases) enhance selectivity.

- In Situ Monitoring : PAT (Process Analytical Technology) tools like Raman spectroscopy track intermediate formation .

Q. What role does this compound play in the development of enzyme inhibitors or receptor modulators?

The amino acid backbone and aromatic substituents make it a scaffold for designing inhibitors targeting enzymes (e.g., proteases) or GPCRs. Structure-activity relationship (SAR) studies often involve modifying the dimethylphenyl group to optimize binding affinity. Pharmacokinetic profiling (e.g., logP, metabolic stability) is critical for drug candidate selection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.